molecular formula C6H13N3 B2669171 1-Azido-3,3-dimethylbutane CAS No. 13686-08-3

1-Azido-3,3-dimethylbutane

Cat. No.: B2669171
CAS No.: 13686-08-3
M. Wt: 127.191
InChI Key: JSXWSVUHDJNFKB-UHFFFAOYSA-N
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Description

Chemical Reactions Analysis

While specific chemical reactions involving 1-Azido-3,3-dimethylbutane are not detailed in the search results, α-azido ketones, a related group of compounds, are known to react with terminal alkynes and afford 1,2,3-triazoles in moderate to good yields through copper (I) catalyzed alkyne-azide 1,3-cycloaddition reaction .

Scientific Research Applications

Azido Compounds in Biological Research

Azido compounds, including those structurally similar to 1-Azido-3,3-dimethylbutane, have found extensive use in biological research. Azidothymidine (AZT), for instance, is a notable example employed in the treatment of HIV-AIDS, demonstrating the azido group's critical role in medicinal chemistry. The efficacy of AZT against HIV, as shown in clinical trials, highlights the azido group's utility in inhibiting viral replication by acting as a chain terminator during the reverse transcription of viral RNA into DNA (Fischl et al., 1987). Additionally, novel approaches to designing prodrugs of AZT aim to improve its therapeutic index by mitigating associated toxicities, further showcasing the azido group's significance in drug development (Parang et al., 2000).

Azido Compounds in Synthetic Chemistry

In synthetic chemistry, azido compounds serve as versatile intermediates for various chemical transformations. The preparation of stable azidoiodinanes from benziodoxoles and trimethylsilyl azide, as described by Zhdankin et al., illustrates the azido group's role in enabling direct azidation of organic substrates. This method facilitates the synthesis of derivatives through azide-alkyne cycloaddition reactions, a cornerstone of click chemistry, which is pivotal for constructing complex molecular architectures efficiently (Zhdankin et al., 1996).

Azido Compounds in Material Science

Furthermore, azido compounds contribute to material science, where their incorporation into polymers and materials can impart unique properties such as enhanced thermal stability or novel functional capabilities. The study of azidothymidine derivatives, for example, includes investigations into their photophysical properties and potential applications in optical probes or sensors, highlighting the azido group's utility beyond its biological implications (Adarsh et al., 2014).

Properties

IUPAC Name

1-azido-3,3-dimethylbutane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13N3/c1-6(2,3)4-5-8-9-7/h4-5H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSXWSVUHDJNFKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)CCN=[N+]=[N-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

127.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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